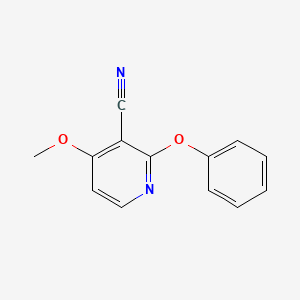

1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbamoyl compounds are derivatives of carbamic acid and have the general formula R2NCOOH . They play a crucial role in biochemical processes, particularly in the metabolism of proteins and nucleic acids . N-Carbamoyl-D- and L-amino acid amidohydrolases (D- and L-carbamoylases) are enzymes that hydrolyze the amide bond of the carbamoyl group in D- or L-N-carbamoyl-amino acids, respectively, yielding the corresponding enantiomerically pure amino acid, ammonia, and CO2 .

Mécanisme D'action

Mode of Action

The compound likely interacts with CPS1 by transferring an ammonia molecule to a molecule of bicarbonate that has been phosphorylated by a molecule of ATP . The resulting carbamate is then phosphorylated with another molecule of ATP, forming carbamoyl phosphate .

Biochemical Pathways

The compound is involved in the urea cycle , a series of biochemical reactions in the liver that convert ammonia into urea . The urea is then excreted by the kidneys. This process is crucial for removing excess ammonia, a toxic byproduct of protein metabolism, from the body .

Result of Action

The primary result of the compound’s action is the reduction of ammonia levels in the body . By facilitating the conversion of ammonia to urea, the compound helps to prevent the toxic accumulation of ammonia . This is particularly important in conditions where CPS1 is deficient, leading to pronounced hyperammonemia and potential health risks .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s activity can be modulated by dietary factors . Additionally, a functional circadian clock, known to modulate CPS1 expression, is required for the compound’s induction of CPS1 under certain conditions

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid for lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Orientations Futures

There are several potential future directions for research on 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. One area of focus could be on developing more potent and selective inhibitors of p53, in order to increase its efficacy as a cancer treatment. Another area of focus could be on studying the compound's effects on other signaling pathways and cellular processes, in order to gain a better understanding of its mechanism of action. Finally, research could also focus on developing more effective delivery methods for this compound, in order to improve its bioavailability and reduce potential side effects.

Méthodes De Synthèse

The synthesis of 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves several steps, starting with the reaction of 2,5-dimethylpyrrole with ethyl oxalyl chloride to form an oxalyl derivative. This is then reacted with ammonia to form the carbamoyl derivative, which is then treated with hydrochloric acid to form this compound. The final product is obtained through recrystallization and purification.

Applications De Recherche Scientifique

1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to have potential therapeutic applications in cancer treatment. Studies have shown that the compound can inhibit the growth of cancer cells in vitro and in vivo, and can also sensitize cancer cells to chemotherapy and radiation therapy.

Propriétés

IUPAC Name |

1-(carbamoylamino)-2,5-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-4-3-6(7(12)13)5(2)11(4)10-8(9)14/h3H,1-2H3,(H,12,13)(H3,9,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXOTYHJAIKUOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1NC(=O)N)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2949213.png)

![3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2949215.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2949219.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)

![2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2949231.png)